Cas no 1100752-70-2 (5-bromo-2-fluorobenzene-1-carboximidamide)

5-Bromo-2-fluorobenzene-1-carboximidamide is a versatile intermediate in organic synthesis, particularly valuable for its functionalized aromatic structure. The presence of both bromo and fluoro substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise modifications to the benzene core. The carboximidamide group further expands its utility as a precursor for heterocyclic compounds, including imidazoles and triazines. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for pharmaceutical and agrochemical applications. The compound’s distinct substitution pattern allows for selective derivatization, facilitating targeted molecular design in medicinal chemistry and material science.
5-bromo-2-fluorobenzene-1-carboximidamide structure
1100752-70-2 structure
Product Name:5-bromo-2-fluorobenzene-1-carboximidamide
CAS No:1100752-70-2
MF:C7H6BrFN2
MW:217.038343906403
MDL:MFCD09832178
CID:4773055
PubChem ID:53408107
Update Time:2026-02-26

5-bromo-2-fluorobenzene-1-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • 5-BROMO-2-FLUORO-BENZAMIDINE
    • 5-bromo-2-fluorobenzimidamide
    • 5-bromo-2-fluorobenzamidine
    • AMY5161
    • NE63801
    • SB30643
    • 5-bromo-2-fluorobenzene-1-carboximidamide
    • 832B178
    • SCHEMBL16079251
    • 1100752-70-2
    • 5-bromo-2-fluorobenzenecarboximidamide
    • MFCD09832178
    • CS-0157154
    • EN300-1915642
    • D83462
    • BS-14440
    • AKOS022962547
    • MDL: MFCD09832178
    • Inchi: 1S/C7H6BrFN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11)
    • InChI Key: QIDKTWKUJFVSGL-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(C(=N)N)=C1)F

Computed Properties

  • Exact Mass: 215.96984g/mol
  • Monoisotopic Mass: 215.96984g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 49.9

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5-bromo-2-fluorobenzene-1-carboximidamide Suppliers

Amadis Chemical Company Limited
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(CAS:1100752-70-2)5-bromo-2-fluorobenzene-1-carboximidamide
Order Number:A994040
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:07
Price ($):150.0/375.0
Email:sales@amadischem.com

Additional information on 5-bromo-2-fluorobenzene-1-carboximidamide

Introduction to 5-bromo-2-fluorobenzene-1-carboximidamide (CAS No. 1100752-70-2)

5-bromo-2-fluorobenzene-1-carboximidamide, identified by the Chemical Abstracts Service Number (CAS No.) 1100752-70-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of benzene derivatives featuring both bromine and fluorine substituents, which are strategically positioned on the aromatic ring. The presence of a carboximidamide functional group further enhances its utility as a versatile intermediate in synthetic chemistry. The unique structural features of this molecule make it a valuable building block for the development of novel bioactive agents.

The bromine and fluorine atoms in 5-bromo-2-fluorobenzene-1-carboximidamide contribute to its reactivity and electronic properties, making it a promising candidate for further functionalization. The bromine atom, being highly electronegative, can participate in various coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, while the fluorine atom introduces lipophilicity and metabolic stability to the molecule. These characteristics are particularly advantageous in drug design, where fine-tuning of physicochemical properties is crucial for optimizing pharmacokinetic profiles.

The carboximidamide moiety is a key feature that distinguishes this compound from other benzene derivatives. It serves as a versatile handle for further chemical modifications, allowing for the introduction of additional functional groups or the construction of more complex molecular architectures. In recent years, carboximidamides have been increasingly explored as pharmacophores due to their ability to interact with biological targets in multiple ways, including hydrogen bonding and hydrophobic interactions. This versatility has made them attractive for the development of small-molecule inhibitors, activators, and modulators.

Recent advancements in medicinal chemistry have highlighted the importance of 5-bromo-2-fluorobenzene-1-carboximidamide as a key intermediate in the synthesis of targeted therapeutics. For instance, studies have demonstrated its utility in the development of kinase inhibitors, where the combination of bromine and fluorine substituents enhances binding affinity and selectivity. Additionally, the carboximidamide group has been incorporated into molecules designed to modulate G protein-coupled receptors (GPCRs), which are critical targets for many therapeutic interventions.

In the realm of agrochemicals, 5-bromo-2-fluorobenzene-1-carboximidamide has been investigated as a precursor for novel pesticides and herbicides. The structural features of this compound allow for the design of molecules with improved efficacy against pests while maintaining environmental safety. Research has shown that derivatives of this compound exhibit potent activity against various plant pathogens, making them promising candidates for future crop protection strategies.

The synthesis of 5-bromo-2-fluorobenzene-1-carboximidamide typically involves multi-step organic transformations starting from commercially available aromatic precursors. The introduction of bromine and fluorine substituents is often achieved through halogenation reactions or nucleophilic aromatic substitutions. The formation of the carboximidamide group typically requires condensation reactions between appropriate carbodiimides or amidines with formyl or carboxylic acid derivatives. These synthetic routes highlight the compound's accessibility and its potential for large-scale production.

From a computational chemistry perspective, 5-bromo-2-fluorobenzene-1-carboximidamide has been studied to understand its molecular interactions and binding modes. Molecular docking simulations have revealed that this compound can effectively engage with biological targets such as enzymes and receptors, providing insights into its potential pharmacological activity. These computational studies have guided experimental efforts by predicting optimal orientations and interactions between 5-bromo-2-fluorobenzene-1-carboximidamide and its intended targets.

The role of 5-bromo-2-fluorobenzene-1-carboximidamide in drug discovery is further underscored by its presence in several patents and research publications. These documents describe novel synthetic methodologies, applications in medicinal chemistry, and preliminary biological evaluations that underscore its significance as a chemical probe. As research continues to evolve, it is likely that new applications and derivatives of this compound will emerge, expanding its utility in various scientific domains.

In conclusion, 5-bromo-2-fluorobenzene-1-carboximidamide (CAS No. 1100752-70-2) is a multifaceted organic compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features, including bromine and fluorine substituents along with a carboximidamide moiety, make it a valuable intermediate for synthetic chemistry and drug development. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in modern chemical biology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1100752-70-2)5-bromo-2-fluorobenzene-1-carboximidamide
A994040
Purity:99%/99%
Quantity:250mg/1g
Price ($):150.0/375.0
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